N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
Overview
Description
N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a novel compound that has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is not fully understood. However, it has been suggested that it exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is its ability to inhibit inflammation and cancer progression. This makes it a potential candidate for the development of new drugs for the treatment of these diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide. One of the areas of research is to optimize the synthesis method to produce higher yields of the compound. Another area of research is to investigate the potential applications of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a novel compound that has shown promising results in scientific research. It has potential applications in the treatment of inflammation, cancer, and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, analgesic and anti-cancer properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20(22-18-9-4-10-19-21(18)24-28-23-19)16-26-14-12-25(13-15-26)11-5-8-17-6-2-1-3-7-17/h1-10H,11-16H2,(H,22,27)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHDETWTQNIOEK-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=CC4=NON=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC=CC4=NON=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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